DL-Isoproterenol Hemisulfate

Beta-Adrenergic Receptor Pharmacology Radioligand Binding Assays Catecholamine Signaling

Procure DL-Isoproterenol Hemisulfate, a racemic non-selective β1/β2-adrenoceptor agonist, for reproducible cardiovascular and respiratory research. Unlike selective agents like dobutamine, its balanced activation of β1- and β2-ARs enables robust, dose-dependent myocardial injury models (85 mg/kg in rats) and serves as a quintessential reference agonist in cAMP and β-arrestin recruitment assays to benchmark novel cardioprotective or bronchodilator candidates.

Molecular Formula C11H23NO9S
Molecular Weight 345.37 g/mol
Cat. No. B8103144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Isoproterenol Hemisulfate
Molecular FormulaC11H23NO9S
Molecular Weight345.37 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O
InChIInChI=1S/C11H17NO3.H2O4S.2H2O/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2
InChIKeyRSEMROAWIFPMIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Isoproterenol Hemisulfate: An Evidence-Based Procurement Guide for a Non-Selective Beta-Adrenoceptor Agonist


DL-Isoproterenol Hemisulfate (also known as isoprenaline hemisulfate) is a synthetic catecholamine and a non-selective agonist of β1- and β2-adrenergic receptors . This compound, available as a racemic mixture in a hemisulfate salt form, is a fundamental research tool for studying β-adrenoceptor function, particularly in the contexts of cardiovascular and respiratory physiology, owing to its balanced potency at both β1- and β2-ARs [1]. Its physicochemical properties, specifically the enhanced aqueous solubility conferred by the hemisulfate counterion, make it a suitable candidate for a wide array of in vitro and in vivo experimental applications, from cell-based assays to complex animal models of disease .

Why Substituting DL-Isoproterenol Hemisulfate with Other In-Class Beta-Agonists Risks Experimental Variability


The scientific and industrial value of DL-Isoproterenol Hemisulfate lies in its specific, quantifiable differentiation from both endogenous catecholamines and receptor-subtype selective agonists. Its non-selective activation of both β1- and β2-adrenergic receptors yields a distinct, well-characterized pharmacological profile that cannot be replicated by more selective compounds like dobutamine or terbutaline [1]. Substitution with these alternatives introduces confounding variables in experimental models, particularly in cardiac and pulmonary research where the balance of β1/β2 stimulation is critical. Furthermore, the use of the racemic mixture (DL) versus the pure L-enantiomer presents a unique cost-benefit and activity profile that must be carefully considered for specific applications [2].

Quantitative Differentiation of DL-Isoproterenol Hemisulfate: A Head-to-Head Evidence Guide for Scientific Procurement


Superior Binding Affinity at β2-Adrenoceptors Distinguishes Isoproterenol from Endogenous Catecholamines

DL-Isoproterenol exhibits a significantly higher affinity for β2-adrenergic receptors compared to the endogenous agonists epinephrine and norepinephrine. In radioligand binding studies using rat lung membranes, the apparent Ki for isoproterenol was 2 nM, making it 1.5- to 3-fold more potent than epinephrine and 30- to 60-fold more potent than norepinephrine [1]. This substantial difference in receptor affinity underscores its utility as a potent, non-selective agonist for probing β2-AR function, where weaker endogenous ligands may not achieve maximal receptor occupancy or signaling activation.

Beta-Adrenergic Receptor Pharmacology Radioligand Binding Assays Catecholamine Signaling

Defined Potency for Both β1- and β2-Adrenoceptors Enables Non-Selective Activation Profiling

Quantitative binding studies confirm DL-Isoproterenol's balanced, non-selective profile at the two major β-AR subtypes. It exhibits Ki values of 224 nM for β1-AR and 458 nM for β2-AR . This contrasts with more selective agonists like dobutamine (β1-selective) and terbutaline (β2-selective), allowing researchers to use isoproterenol as a pan-β-AR activator. Its selectivity over the β3-AR is also quantified with a Ki of 1,570 nM, establishing a clear selectivity window . A separate study in rat cardiac and lung membranes reports a similar, slightly β1-preferring profile with Ki values of 14.1 nM (heart/β1) and 20.6 nM (lung/β2) [1].

Beta-Adrenergic Receptor Pharmacology Adenylyl Cyclase Assays Receptor Selectivity

Predictable and Reproducible Dose-Response for Myocardial Injury Modeling in Rodents

For researchers utilizing isoproterenol to induce myocardial injury in rodent models, the compound's effects are highly dose-dependent and reproducible. A standardized subcutaneous injection of 85 mg/kg DL-isoproterenol in male Wistar rats reliably produces mild to moderate myocardial injury 24 hours post-administration, as confirmed by elevated cardiac biomarkers (CK-MB and LDH) and histopathology [1]. This contrasts with the more variable and severe outcomes observed at higher doses (e.g., 150-200 mg/kg) [1]. An alternative two-day, 80 mg/kg protocol is also documented for inducing cardiac necrosis [2].

Cardiovascular Disease Modeling In Vivo Pharmacology Myocardial Infarction

Clinically Equivalent Bronchodilation with Reduced Tachycardia Compared to L-Isoproterenol in Severe Asthma

In a randomized clinical study involving children with severe asthma attacks, continuous inhalation of an equivalent dose of L-isoproterenol (n=65) was compared to DL-isoproterenol (n=41). While both treatments improved pulmonary function, the L-isomer group showed a more prominent improvement in Wood's clinical score and less tachycardia during the first 6 hours of therapy [1]. Importantly, a separate study found no significant difference in bronchodilation (%FEV1.0 improvement from 37.5% to ~57.6%) or heart rate increase between the two forms, suggesting that the clinical difference may be subtle and protocol-dependent [2].

Asthma Therapy Clinical Pharmacology Stereoisomer Comparison

Significantly Lower Arrhythmogenic Potential than Isoproterenol in Ischemic Hearts

In a direct comparative study using an ischemic dog heart model, the β1-selective agonist dobutamine demonstrated a markedly improved safety profile over the non-selective agonist isoproterenol. At equivalent inotropic doses, dobutamine lacked significant arrhythmic activity, whereas isoproterenol, along with dopamine and norepinephrine, caused severe ectopic activity [1]. This highlights a key limitation of isoproterenol's non-selectivity, as its activation of β2-ARs on cardiac tissue and vasculature contributes to arrhythmogenesis and hypotension, effects that are minimized with dobutamine [1][2].

Cardiovascular Pharmacology Arrhythmia Models Inotropic Agents

Defined Research and Industrial Applications for DL-Isoproterenol Hemisulfate Based on Quantitative Evidence


Standardized Non-Surgical Induction of Myocardial Infarction in Preclinical Rodent Models

Researchers developing cardioprotective therapies can reliably use DL-Isoproterenol Hemisulfate to induce dose-dependent myocardial injury. Subcutaneous administration of 85 mg/kg to male Wistar rats produces a consistent mild-to-moderate infarction, ideal for evaluating the efficacy of novel drug candidates in preventing or mitigating cardiac damage. This model is highly reproducible and avoids the surgical complexity of coronary artery ligation, as evidenced by the clear dose-response relationship established in peer-reviewed studies [1][2].

In Vitro Profiling of Beta-Adrenergic Receptor Ligands in Cell-Based Assays

For screening and characterizing new chemical entities targeting β-ARs, DL-Isoproterenol serves as the quintessential reference agonist for maximal receptor activation. Its well-defined Ki values for β1-AR (224 nM) and β2-AR (458 nM) allow for precise calculations of ligand efficacy and potency in cAMP accumulation, β-arrestin recruitment, or other functional assays. Its non-selective profile ensures that the entire β1/β2-AR signaling cascade is activated, providing a robust positive control for both recombinant and endogenous receptor systems [3].

Comparative Pharmacology Studies of Bronchodilator Agents and Their Cardiac Side Effects

Given its balanced β1/β2 activity, DL-Isoproterenol is an essential comparator for evaluating the therapeutic window of novel, more selective bronchodilators. Researchers can quantify the desired pulmonary effect (bronchodilation via β2-AR) against the undesired cardiac effect (tachycardia and increased contractility via β1-AR) in a single compound. This allows for a direct benchmark against which the improved selectivity and safety profiles of next-generation agents, like terbutaline or salmeterol, can be measured [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Isoproterenol Hemisulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.